![molecular formula C11H10ClF3N2O B1607636 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one CAS No. 339029-35-5](/img/structure/B1607636.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring, along with a piperidin-4-one moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation, making them potential targets for antibacterial agents .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets by binding to the active site, thereby inhibiting the function of the enzyme .
Biochemical Pathways
If it indeed targets acps-pptase like its analogues, it could potentially affect the fatty acid synthesis pathway in bacteria, leading to inhibited bacterial growth .
Result of Action
If it acts similarly to its analogues, it could potentially inhibit bacterial growth by targeting key enzymes in their biochemical pathways .
Biochemical Analysis
Biochemical Properties
Compounds with a -CF3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Cellular Effects
For instance, some compounds have been found to inhibit bacterial growth by attenuating secondary metabolism .
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles within the cell .
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Piperidin-4-one Formation: The piperidin-4-one moiety is synthesized through cyclization reactions involving appropriate precursors, such as 4-piperidone hydrochloride.
Industrial production methods often involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), reducing agents like sodium borohydride (NaBH4), and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one can be compared with other halogenated pyridines and piperidin-4-one derivatives:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the piperidin-4-one moiety, resulting in different reactivity and applications.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine: Similar structure but without the ketone group, affecting its chemical properties and biological activity.
Trifluoromethylpyridines: A broader class of compounds with varying substituents, each exhibiting unique chemical and biological properties.
The uniqueness of this compound lies in its combination of halogenation and trifluoromethylation, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRXLIMSOSAADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381230 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339029-35-5 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


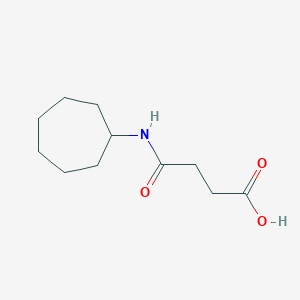
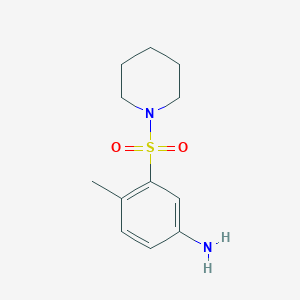

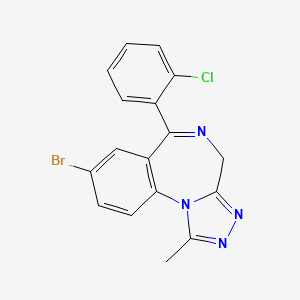

![3,5-dichloro-4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1607564.png)
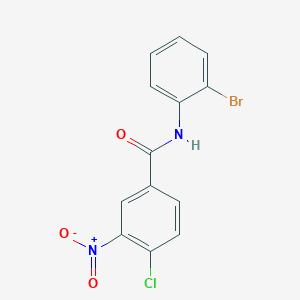
![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)
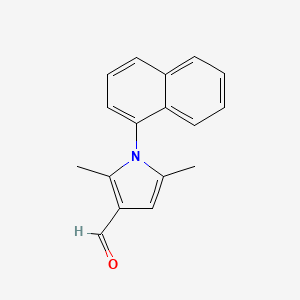




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)
